(Z)-alpha-Phenylcinnamic acid chemical properties and structure
(Z)-alpha-Phenylcinnamic acid chemical properties and structure
An In-depth Technical Guide to (Z)-alpha-Phenylcinnamic Acid: Structure, Properties, and Synthesis
Introduction
(Z)-alpha-Phenylcinnamic acid, also known as cis-2,3-diphenylacrylic acid, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] As a derivative of cinnamic acid, it belongs to a class of compounds that are widely studied for their diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.[2][3] The specific stereochemistry of the (Z)-isomer, where the two phenyl groups are positioned on the same side of the carbon-carbon double bond, imparts distinct physical and chemical properties compared to its (E)-isomer counterpart. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and characterization of (Z)-alpha-Phenylcinnamic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
The defining feature of (Z)-alpha-Phenylcinnamic acid is its stereochemical configuration. The molecule is built upon a prop-2-enoic acid backbone with phenyl substituents at both the C2 (alpha) and C3 (beta) positions.
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IUPAC Name: (Z)-2,3-diphenylprop-2-enoic acid[1]
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Synonyms: cis-2,3-Diphenylacrylic acid, (Z)-2,3-Diphenylpropenoic acid[1]
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Molecular Formula: C₁₅H₁₂O₂[1]
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Molecular Weight: 224.25 g/mol [1]
The "(Z)" designation comes from the Cahn-Ingold-Prelog priority rules, where Zusammen (German for "together") indicates that the highest-priority substituents on each carbon of the double bond are on the same side. In this case, the phenyl group on C2 and the phenyl group on C3 are the highest-priority groups, respectively. This cis arrangement of the bulky phenyl groups can induce steric strain, influencing the molecule's conformation and reactivity.[4]
Caption: Molecular structure of (Z)-alpha-Phenylcinnamic acid.
Physicochemical Properties
The properties of (Z)-alpha-Phenylcinnamic acid are crucial for its handling, reaction setup, and purification. It typically appears as a white to light yellow crystalline powder.[5][6]
| Property | Value | Source(s) |
| CAS Number | 91-47-4 | [1] |
| Melting Point | 172-174 °C | [6][7] |
| Boiling Point | 325.66 °C (rough estimate) | [6][7] |
| pKa | 6.1 (in 60% ethanol) | [8] |
| Solubility | Soluble in hot water, ethanol, ether, benzene | [8] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [5][6][7] |
Expert Insight: The melting point is a key indicator of purity. Crude products from synthesis often exhibit a lower and broader melting range, such as 161–165 °C.[9] The pKa value of 6.1, which is higher than that of its trans-isomer (pKa 4.8), indicates that the (Z)-isomer is a weaker acid.[8] This difference can be attributed to the steric hindrance around the carboxylic acid group caused by the cis-phenyl arrangement, which may disrupt coplanarity and affect the resonance stabilization of the carboxylate anion.
Synthesis of (Z)-alpha-Phenylcinnamic Acid: The Perkin Reaction
The most reliable and frequently cited method for preparing (Z)-alpha-Phenylcinnamic acid is a variation of the Perkin reaction.[4][10] This condensation reaction involves heating benzaldehyde with phenylacetic acid in the presence of a weak base (triethylamine) and acetic anhydride.[9]
Causality Behind Experimental Choices:
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Acetic Anhydride: It serves two primary roles. First, it reacts with phenylacetic acid to form a mixed anhydride intermediate, which is more reactive. Second, it acts as a dehydrating agent, removing the water formed during the condensation and driving the reaction to completion.
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Triethylamine: This organic base is strong enough to deprotonate the alpha-carbon of the mixed anhydride, forming the necessary enolate nucleophile, but not so strong as to cause unwanted side reactions like self-condensation of benzaldehyde.
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Reflux: Heating the mixture provides the activation energy needed for the condensation reaction to proceed at a reasonable rate.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[9]
Reagents and Equipment:
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Benzaldehyde (freshly purified), 40.5 mL (0.40 mole)
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Phenylacetic acid, 54.6 g (0.40 mole)
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Anhydrous triethylamine, 40 mL
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Acetic anhydride, 80 mL
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500-mL round-bottom flask
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Reflux condenser
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Steam distillation apparatus
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95% Ethanol
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6N Hydrochloric acid
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Decolorizing carbon
Step-by-Step Methodology:
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Reaction Setup: In the 500-mL round-bottom flask, combine benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.
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Reflux: Attach the reflux condenser and gently boil the mixture for 5 hours. This allows the condensation reaction to proceed to completion.
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Workup - Steam Distillation: After cooling, configure the flask for steam distillation. Distill the mixture with steam to remove unreacted benzaldehyde and other volatile impurities. Continue until the distillate is no longer cloudy.
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Isolation of Crude Product: Cool the aqueous residue in the flask. An oily or solid product should separate. Decant the aqueous layer.
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First Crystallization: Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the previously decanted aqueous solution) to the hot ethanol solution.
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Decolorization: Bring the mixture to a boil and add 2 g of decolorizing carbon to remove colored impurities.
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Acidification and Precipitation: Filter the hot solution to remove the carbon. Immediately acidify the filtrate to Congo red with 6N hydrochloric acid. This protonates the carboxylate, causing the (Z)-alpha-phenylcinnamic acid to precipitate.
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Final Purification: Cool the solution to complete crystallization. Collect the crystals by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the final product with a melting point of 172–173 °C.[9]
Caption: Workflow for the synthesis of (Z)-alpha-Phenylcinnamic acid.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized (Z)-alpha-Phenylcinnamic acid, a combination of spectroscopic methods is essential.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a broad absorption band from ~3400 to ~2300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[11] A strong C=O stretching vibration should appear around 1680 cm⁻¹.[11] The C=C double bond stretch will be visible near 1630 cm⁻¹, and characteristic aromatic C-H and C=C vibrations will also be present.[11]
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¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the two phenyl groups and the vinylic proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the carbon skeleton. Key signals include the carbonyl carbon (~167-170 ppm), the two sp² carbons of the double bond, and multiple signals for the aromatic carbons.[12]
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Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₅H₁₂O₂ (m/z = 224.25).[1]
Applications in Research and Drug Development
Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2][3] While (Z)-alpha-Phenylcinnamic acid is primarily a synthetic intermediate, its core structure is a scaffold for developing novel therapeutic agents.
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Synthetic Intermediate: It is used in the synthesis of more complex molecules, including stilbene derivatives and other poly-aromatic systems.[5]
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Pharmacological Potential: Derivatives of cinnamic acid have demonstrated significant antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties.[2][3] For example, α-phenyl substituted cinnamic acid derivatives have been investigated for their potential as antihyperglycemic agents.[2] Thio-derivatives of α-phenylcinnamic acids have been designed and synthesized as analogues of Combretastatin A-4, a potent anticancer agent.[] The unique stereochemistry and functionality of the (Z)-isomer make it a compelling starting point for generating libraries of compounds for drug discovery screening.
Conclusion
(Z)-alpha-Phenylcinnamic acid is a well-defined chemical entity with distinct structural and physicochemical properties dictated by its cis-stereochemistry. Its synthesis via the Perkin reaction is a robust and well-documented procedure, providing a reliable route for its preparation in a laboratory setting. With a solid understanding of its properties, synthesis, and characterization, researchers can effectively utilize this compound as a building block for creating novel molecules with potential applications in materials science and, most notably, in the development of new pharmaceuticals.
References
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Drugfuture.com. [Link]
-
Erlenmeyer‐Plöchl Azlactone Synthesis. Scite.ai. [Link]
-
alpha-Phenylcinnamic acid, (Z)-. PubChem, National Institutes of Health. [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]
-
alpha-Phenylcinnamic acid. ChemBK. [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. [Link]
-
alpha-Phenylcinnamic acid 91-48-5 wiki. LookChem. [Link]
-
α-PHENYLCINNAMIC ACID. Organic Syntheses. [Link]
-
alpha-Phenylcinnamic Acid. The Merck Index Online. [Link]
-
The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. ResearchGate. [Link]
-
α-Phenylcinnamic acid. NIST WebBook. [Link]
-
1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
alpha-Phenylcinnamic acid, (E)-. PubChem, National Institutes of Health. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Human Metabolome Database. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. [Link]
Sources
- 1. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. alpha-Phenylcinnamic Acid [drugfuture.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. rsc.org [rsc.org]
